![molecular formula C20H22ClN4O3P B12807887 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole CAS No. 7148-79-0](/img/structure/B12807887.png)
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole
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Overview
Description
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of benzyl groups and a chlorophosphoryl moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of Benzyl Groups: Benzylation of the imidazole ring can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophosphoryl groups, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole can be compared with other imidazole derivatives, such as:
1-Benzyl-2-methylimidazole: This compound has a similar imidazole core but differs in the substitution pattern, leading to different chemical and biological properties.
1-Benzyl-2,4,5-tribromo-1H-imidazole:
1-Benzyl-2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound features additional functional groups, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of benzyl and chlorophosphoryl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClN4O3P
- Molecular Weight : 418.84 g/mol
- CAS Number : 7148-79-0
The compound exhibits biological activity primarily through its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. The chlorophosphoryl group is believed to enhance its reactivity and binding affinity to target sites.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of related compounds in the imidazole family. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally similar to this compound, demonstrated significant anticonvulsant effects in various animal models. It showed protection in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential for treating epilepsy .
Cytotoxicity and Antitumor Activity
In vitro studies have suggested that compounds containing the imidazole moiety may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or disruption of cellular signaling pathways critical for tumor growth.
Case Studies
Pharmacokinetics and ADME-Tox Profile
The pharmacokinetic profile of similar compounds suggests good permeability and metabolic stability. For instance, AS-1 was characterized by excellent absorption properties and moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .
Properties
CAS No. |
7148-79-0 |
---|---|
Molecular Formula |
C20H22ClN4O3P |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
1-benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H22ClN4O3P/c21-29(26,27-19-22-11-13-24(19)15-17-7-3-1-4-8-17)28-20-23-12-14-25(20)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
MMBRATGGMDFQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)OP(=O)(OC2=NCCN2CC3=CC=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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